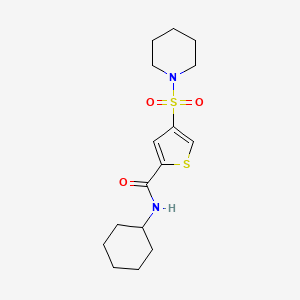

N-cyclohexyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-cyclohexyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its analogs involves complex chemical processes. For instance, the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide was synthesized and its structure confirmed through X-ray diffraction, providing insights into the conformation of the piperidine-1-carbothioamide fragment (Plazzi et al., 1997).

Scientific Research Applications

Conformational Analysis and Structural Design

N-cyclohexyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its analogs have been explored for their potent antagonistic properties towards H3-receptors. The low conformational flexibility of these compounds could be advantageous in designing new H3-receptor antagonists. Studies, including molecular mechanics and X-ray crystallography, have been conducted on analogs like N-cyclohexyl-4-methylpiperidine-1-carbothioamide to understand their conformational dynamics and structural attributes. These insights can aid in the development of new therapeutic agents leveraging the structure of thioperamide as a template (Plazzi et al., 1997).

Synthesis and Characterization of Derivatives

Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with various aryl substituents, has been conducted to explore their synthesis, characterization, and potential applications. These studies provide valuable insights into the molecular structure and properties of these compounds, utilizing techniques like elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction. Such research paves the way for the development of new compounds with potential pharmacological activities (Özer et al., 2009).

Antimicrobial Activity

N,N′-Diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, synthesized through reactions involving N-arylamides of acetoacetic acid and aromatic aldehydes in the presence of piperidine, have been evaluated for their antimicrobial activity. This research highlights the potential of such derivatives in contributing to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Gein et al., 2007).

Enamine Chemistry

Enaminones derived from cyclohexanone compounds have been explored for their potential in synthesizing α,β-unsaturated aldehydes through reduction processes. This research underscores the versatility of cyclohexanone derivatives in chemical synthesis, providing pathways for the development of various organic compounds with potential applications in medicinal chemistry and materials science (Carlsson & Lawesson, 1982).

Advanced Materials Development

The selective hydrogenation of phenol and its derivatives to cyclohexanone, facilitated by Pd nanoparticles supported on mesoporous graphitic carbon nitride, demonstrates the application of cyclohexanone derivatives in the chemical industry, particularly in the manufacture of polyamides. This research illustrates the significance of such compounds in developing catalytic processes that are highly selective and operate under mild conditions, offering sustainable solutions for industrial chemistry (Wang et al., 2011).

properties

IUPAC Name |

N-cyclohexyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S2/c19-16(17-13-7-3-1-4-8-13)15-11-14(12-22-15)23(20,21)18-9-5-2-6-10-18/h11-13H,1-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGODTLRDAQQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

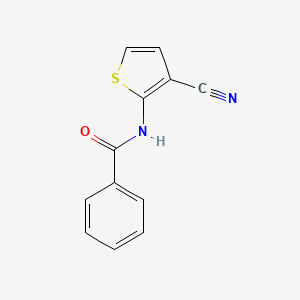

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)